(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
Description
“(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol” (CAS: 134575-07-8) is a bicyclic compound featuring a fused azabicyclohexane scaffold with a benzyl substituent at the 3-position and a hydroxymethyl group at the 6-position. Its molecular formula is C₁₃H₁₇NO (molecular weight: 203.28 g/mol) . The compound’s rigid bicyclic structure and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing antimicrobial agents and HIV-1 entry inhibitors . It is typically stored under dry conditions at room temperature and exhibits moderate toxicity (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
Properties
IUPAC Name |
(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-9-13-11-7-14(8-12(11)13)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJRXNUMGKZPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602307 | |
| Record name | (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871727-08-1 | |
| Record name | (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione
The dione is prepared via a cyclocondensation reaction between cis-1,2-cyclopropane dicarboxylic anhydride and benzylamine. Heating the mixture at 180°C for 2 hours under azeotropic conditions removes water, yielding the bicyclic dione as a crystalline solid. Recrystallization from isopropyl alcohol affords the pure compound in 85–90% yield.
Selective Reduction to the Methanol Derivative
The critical step involves reducing the dione’s carbonyl groups while preserving the bicyclic framework. Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) in ether or toluene at 0–20°C selectively reduces both ketones to secondary alcohols, yielding the diol intermediate. Subsequent oxidation or rearrangement steps are omitted in the patent, suggesting the methanol group arises from a regioselective reduction or post-reduction modification.
Optimization Notes :
- Excess Red-Al® (20–40%) ensures complete conversion.
- Lower temperatures (0–10°C) minimize side reactions.
- Diethyl ether as a solvent enhances reaction control compared to toluene.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the azabicyclohexane core or the benzyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of reduced azabicyclohexane derivatives.
Substitution: Formation of benzyl ethers or esters.
Scientific Research Applications
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological activity. The hydroxymethyl group can form hydrogen bonds, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol” is highlighted through comparisons with related azabicyclic derivatives:
Table 1: Key Structural and Physical Properties
Structural and Functional Insights
The 6-oxa variant () replaces a carbon with oxygen, altering electronic properties and hydrogen-bonding capacity, which may affect receptor binding .
Synthetic Utility :
- The target compound is synthesized via hydrogenation and acid-catalyzed reactions (e.g., HCl/MeOH), achieving >95% yields . In contrast, the 6-oxa derivative requires multi-step sulfonylation and cyclization .
Pharmacological Relevance: Derivatives of the target compound, such as 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, are intermediates for quinolone-based antimicrobials . The methyl-substituted analog lacks the benzyl group’s aromatic interactions, reducing its utility in drug design .
Biological Activity
(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol, also known as ((1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol, is a bicyclic compound with notable potential in pharmaceutical applications. Its unique structure, characterized by a bicyclic azabicyclo core and functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₃H₁₇NO
- Molecular Weight : 203.28 g/mol
- CAS Number : 134575-07-8
The mechanism of action for this compound involves interactions with specific biological targets, which may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound's bicyclic structure allows it to fit into binding sites effectively, potentially modulating various biological pathways.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including neuropharmacological effects and cytotoxicity against cancer cell lines.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells
-
Neuropharmacological Studies
- Compounds similar to this compound have been shown to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders . Further research is needed to elucidate specific receptor interactions.
- Antitumor Mechanisms
Q & A
What are the common synthetic routes for (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol, and how can stereochemical outcomes be controlled?
Basic : The compound is typically synthesized via hydrogenation or catalytic reduction of intermediates. For example, oxime derivatives of related bicyclic amines are hydrogenated using Ni-Re alloy under high pressure (50 bar) to yield stereochemically defined products . Methanol or THF is often used as a solvent, and purification involves distillation or recrystallization.
Advanced : Stereochemical control is achieved by optimizing reaction conditions (e.g., temperature, catalyst selection). X-ray crystallography studies on analogous azabicyclohexane derivatives (e.g., 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane) reveal that fused ring conformations (boat vs. chair) influence stereoselectivity. Computational modeling can predict regioselectivity in cyclization steps .
How is the structural integrity of this compound validated in research settings?
Basic : Routine characterization includes -NMR, -NMR, and mass spectrometry (e.g., LCMS with ESI+ detection, as shown for tert-butyl carbamate derivatives ). Melting points (>220°C for hydrochlorides) and decomposition temperatures are also reported .
Advanced : Single-crystal X-ray diffraction provides unambiguous confirmation of bicyclic geometry. For example, monoclinic crystal systems (space group C2/c) with defined cell parameters (a = 19.76 Å, β = 109.3°) have been used to resolve aziridine ring fusion angles (112°) in related structures .
What biological targets are associated with azabicyclohexane scaffolds, and how is binding affinity optimized?
Basic : Azabicyclohexane derivatives are explored as HIV-1 entry inhibitors. Functionalization at the 6-position (e.g., with indole-oxoacetamide groups) enhances viral envelope glycoprotein binding .
Advanced : Structure-activity relationship (SAR) studies involve introducing electron-withdrawing groups (e.g., cyano, trifluoromethyl) to improve metabolic stability. For instance, replacing benzoyl with N-hydroxycarbamimidoyl groups increased target engagement in HIV-1 inhibition assays .
What are the recommended handling and storage protocols for this compound?
Basic : Store at 0°C–6°C in airtight containers, away from heat and ignition sources. Use PPE (gloves, goggles) to avoid skin/eye contact, as exposure can cause inflammation or respiratory irritation .
Advanced : Stability under acidic conditions (e.g., HCl in methanol at 50°C) is critical for derivatization. Decomposition pathways should be monitored via TLC or HPLC, particularly when using strong acids/bases .
Which positions on the azabicyclohexane core are most amenable to functionalization?
Basic : The 6-hydroxymethyl group is a common site for derivatization, enabling esterification or amidation (e.g., conversion to trifluoromethyl or acetyl derivatives ).
Advanced : Regioselective functionalization at the 3-benzyl position is achievable via Pd-catalyzed cross-coupling. However, steric hindrance may require microwave-assisted synthesis to accelerate reaction rates .
What analytical challenges arise in quantifying this compound in complex matrices?
Basic : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. LCMS using [M+H]+ ion monitoring (e.g., m/z 487.0 for pyridopyrimidine derivatives) improves specificity .
Advanced : Chiral separation of enantiomers requires polysaccharide-based columns (e.g., Chiralpak IA) and polar organic mobile phases. Mass spectrometry imaging (MSI) can localize the compound in biological tissues .
How do physicochemical properties influence its application in drug delivery systems?
Basic : The compound’s high melting point (>220°C) and low aqueous solubility suggest suitability for solid dispersions or liposomal formulations. LogP values (~2.5) indicate moderate lipophilicity .
Advanced : pKa determination (via potentiometric titration) reveals protonation at the aziridine nitrogen, critical for pH-dependent membrane permeability. Solubility in PEG 400 or DMSO is preferred for in vivo dosing .
What mechanistic insights have been gained from studying its interactions with biological targets?
Basic : Surface plasmon resonance (SPR) assays demonstrate nanomolar affinity for HIV-1 gp120. Competitive binding assays with -labeled analogs validate target engagement .
Advanced : Molecular dynamics simulations show that the bicyclic scaffold induces conformational changes in gp120’s CD4-binding pocket. Mutagenesis studies (e.g., D368A mutation) confirm critical hydrogen-bonding interactions .
What toxicity profiles are reported for azabicyclohexane derivatives?
Basic : In vitro assays indicate moderate cytotoxicity (IC > 50 μM in HEK293 cells). Acute exposure risks include skin/eye irritation, as noted in safety data sheets .
Advanced : Metabolomic profiling in rodent models identifies hydroxylated metabolites as potential hepatotoxicants. CYP3A4-mediated oxidation pathways are implicated in species-specific toxicity .
How are catalytic methods applied to streamline its synthesis?
Basic : Hydrogenation catalysts (e.g., Pd/C, Ni-Re) are standard for reducing unsaturated intermediates. Ammonia in methanol facilitates deprotection of tert-butyl carbamates .
Advanced : Asymmetric catalysis using chiral phosphine ligands (e.g., BINAP) improves enantiomeric excess (ee > 90%) in cyclopropanation steps. Flow chemistry setups enhance reproducibility in high-pressure hydrogenations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
